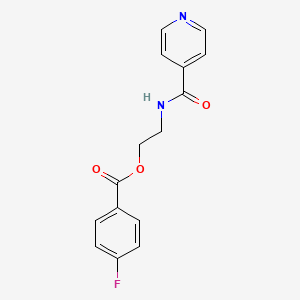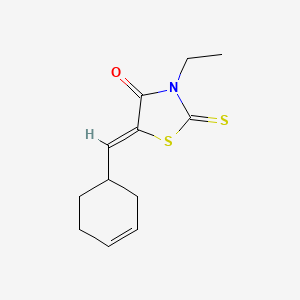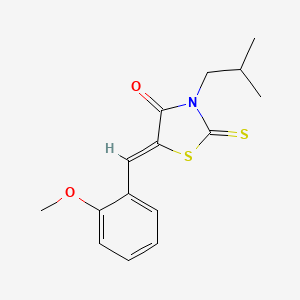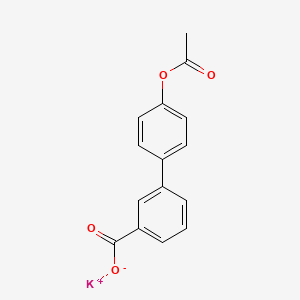![molecular formula C24H28N2O2 B3921174 N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3921174.png)
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide
Vue d'ensemble
Description
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as a potential anticancer drug due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription. However, recent research has also revealed its potential in treating other diseases such as neurodegenerative disorders.
Mécanisme D'action
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, this compound reduces the production of ribosomes, which are essential for cell growth and proliferation. Cancer cells, which have higher rates of protein synthesis and cell division, are particularly sensitive to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the p53 pathway, which is a key tumor suppressor pathway. It also induces nucleolar stress, which leads to the activation of the ATM/ATR pathway, another key pathway involved in DNA damage response. These effects ultimately lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This makes it a promising candidate for targeted cancer therapy. However, this compound has also been shown to have off-target effects on other cellular processes, which may limit its clinical use. Additionally, this compound is a complex molecule that requires multiple steps for its synthesis, which may make it difficult to produce on a large scale.
Orientations Futures
There are several potential future directions for research on N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide. One area of interest is its potential in treating neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). This compound has been shown to improve survival and motor function in mouse models of these diseases by reducing the levels of toxic RNA transcripts. Another area of interest is the development of combination therapies that target both RNA polymerase I and other cellular processes involved in cancer growth and proliferation. Finally, further research is needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects.
Applications De Recherche Scientifique
N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a common feature of many types of cancer. In preclinical studies, this compound has demonstrated efficacy against a range of cancer types, including breast, ovarian, and pancreatic cancers.
Propriétés
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17-8-12-19(13-9-17)16-22(24(28)25-21-6-4-3-5-7-21)26-23(27)20-14-10-18(2)11-15-20/h8-16,21H,3-7H2,1-2H3,(H,25,28)(H,26,27)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIXNOJQJZTTGN-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-piperidinone](/img/structure/B3921093.png)
![5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3921116.png)
![4-{[(5-iodo-2-furyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3921121.png)





![methyl 2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3921167.png)
![3-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921169.png)
![methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate](/img/structure/B3921180.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3921183.png)
![2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine](/img/structure/B3921185.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3921189.png)